Methyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate
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Overview
Description
Methyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, in the presence of a catalyst.
Substitution Reactions: The 4,5-dimethyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide.
Esterification: The ester group can be formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Amination: The methylamino group can be introduced through nucleophilic substitution reactions using methylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring and ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydroimidazole derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its imidazole core, which is known for various pharmacological activities.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate would depend on its specific application. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may act as an inhibitor or activator, depending on its structure and the target.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate: Lacks the 4,5-dimethyl groups.
Ethyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate: Has an ethyl ester group instead of a methyl ester.
Methyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(amino)propanoate: Lacks the methyl group on the amino group.
Uniqueness
The presence of the 4,5-dimethyl groups and the methylamino group in Methyl 3-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate may confer unique chemical and biological properties, such as increased lipophilicity or specific interactions with biological targets.
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
methyl 3-(4,5-dimethylimidazol-1-yl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C10H17N3O2/c1-7-8(2)13(6-12-7)5-9(11-3)10(14)15-4/h6,9,11H,5H2,1-4H3 |
InChI Key |
MMVKLAODQCXNEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)CC(C(=O)OC)NC)C |
Origin of Product |
United States |
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